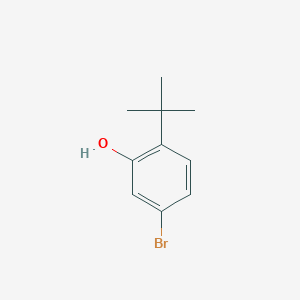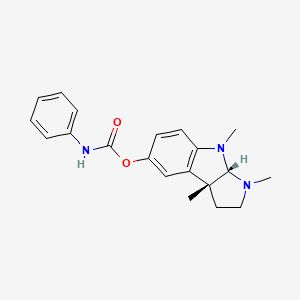
5-Bromo-2-tert-butylphenol
Overview
Description
Chemical Structure and Synthesis 5-Bromo-2-tert-butylphenol (CAS: 30715-50-5) is an ortho-substituted phenolic compound characterized by a bromine atom at the 5-position and a bulky tert-butyl group at the 2-position of the aromatic ring . It is synthesized via Friedel-Crafts alkylation of 3-bromophenol with 2,6-di-tert-butyl chloride in the presence of anhydrous aluminum chloride, yielding a product with distinct conformational behavior .
Physicochemical Properties
Key properties include:
- Conformational Dynamics: Dipole moment studies reveal that this compound exists as a mixture of 91% trans and 9% cis conformers at equilibrium, attributed to steric hindrance from the tert-butyl group and intramolecular hydrogen bonding .
- Solubility: The tert-butyl group enhances lipophilicity, making it soluble in organic solvents like dichloromethane and ethyl acetate, but less soluble in polar solvents like water .
Applications
The compound is primarily used as:
Preparation Methods
Method Summary:
This is the most common and practical approach, involving the electrophilic bromination of 2-tert-butylphenol using bromine or a brominating agent.
Reaction Scheme:
$$
\text{2-tert-butylphenol} + \text{Br}_2 \rightarrow \text{5-bromo-2-tert-butylphenol} + \text{HBr}
$$
Typical Procedure:
| Step | Reagent/Condition | Details |
|---|---|---|
| 1 | 2-tert-butylphenol | Dissolved in an inert solvent (e.g., dichloromethane) |
| 2 | Bromine (Br₂) or NBS | Added dropwise at 0–5 °C to control regioselectivity |
| 3 | Reaction monitoring | TLC or HPLC; reaction time: 1–3 hours |
| 4 | Quenching | Excess bromine neutralized with sodium bisulfite |
| 5 | Workup | Extraction, washing, drying, and purification (recrystallization or chromatography) |
Key Observations:
- The tert-butyl group directs bromination to the 5-position due to its ortho/para-directing effect.
- Yields are typically high (70–90%) if temperature and stoichiometry are well controlled.
- Side reactions (e.g., dibromination) are minimized by slow addition of bromine and low temperatures.
Data Table: Direct Bromination
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, chloroform | Inert, non-protic solvents preferred |
| Temperature | 0–5 °C | Higher temps increase by-products |
| Bromine equiv. | 1.05–1.2 | Slight excess ensures complete reaction |
| Yield | 70–90% | After purification |
| Purity | >98% | By NMR or HPLC |
Method Summary:
This method involves the alkylation of 5-bromophenol with tert-butylating agents such as tert-butyl chloride or isobutylene in the presence of a Lewis acid catalyst.
Reaction Scheme:
$$
\text{5-bromophenol} + \text{tert-butyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl}
$$
Typical Procedure:
| Step | Reagent/Condition | Details |
|---|---|---|
| 1 | 5-bromophenol | Dissolved in dry solvent (e.g., dichloromethane) |
| 2 | tert-butyl chloride or isobutylene | Added in the presence of AlCl₃ or other Lewis acid |
| 3 | Reaction temperature | 0–25 °C; slow addition to control exotherm |
| 4 | Workup | Quenched with water/ice, extracted, neutralized, purified |
Key Observations:
- The reaction is sensitive to moisture; anhydrous conditions improve yield.
- Yields are moderate to high (60–85%) depending on catalyst efficiency and reactant purity.
- Over-alkylation is a possible side reaction if excess alkylating agent is used.
Data Table: Alkylation
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, carbon disulfide | Dry, non-protic solvents preferred |
| Catalyst | AlCl₃, BF₃·OEt₂ | Lewis acids |
| Temperature | 0–25 °C | Higher temps increase side products |
| Yield | 60–85% | After purification |
| Purity | >95% | By NMR or HPLC |
Alternative and Patent-Reported Methods
While the above methods are most common, literature and patents occasionally report:
- Use of N-bromosuccinimide (NBS) as a milder brominating agent for selective monobromination, especially in the presence of radical initiators or light.
- Phase-transfer catalysis for improved yields and operational simplicity.
- Zeolite-catalyzed alkylation for greener processes, though primarily reported for related compounds.
Summary Table: Comparative Analysis
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-tert-butylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like zinc dust in acidic conditions.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-tert-butylphenol.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
5-Bromo-2-tert-butylphenol belongs to the class of tert-butyl phenolic antioxidants, which are widely used to inhibit oxidation in pharmaceuticals and consumer products. These antioxidants help in stabilizing formulations and enhancing the shelf life of products by preventing oxidative degradation .
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain phenolic compounds can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Industrial Applications
Stabilizers in Polymers
this compound is utilized as a stabilizer in various polymers and plastics. Its antioxidant properties prevent the degradation of materials under heat and light exposure, making it valuable in the production of durable goods such as automotive parts and construction materials .
Table 1: Applications in Industrial Products
| Application Area | Specific Uses |
|---|---|
| Plastics and Polymers | Stabilizers to enhance durability |
| Adhesives and Sealants | Prevents oxidation during curing |
| Cosmetics | Used in formulations for skin protection |
Chemical Synthesis
This compound serves as a key intermediate in the synthesis of other chemical compounds. Its bromine substituent allows for further reactions, such as nucleophilic substitutions, which can lead to the formation of more complex molecules useful in drug development and agrochemicals .
Case Study: Synthesis of Fluorinated Compounds
In a notable synthesis process, this compound has been used to produce fluorinated derivatives that exhibit enhanced biological activity against various pathogens. The introduction of fluorine atoms often improves the pharmacokinetic properties of compounds, making them more effective as drugs .
Environmental Impact and Safety
While this compound is effective in various applications, its environmental impact is a concern. Studies have shown that phenolic compounds can be toxic to aquatic life, necessitating careful handling and disposal practices to mitigate environmental risks .
Mechanism of Action
The mechanism of action of 5-Bromo-2-tert-butylphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions with other molecules. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 5-bromo-2-tert-butylphenol with analogous halogenated phenols and derivatives:
Key Research Findings
(a) Steric and Electronic Effects
- Steric Hindrance: The tert-butyl group in this compound significantly reduces rotational freedom, stabilizing the trans conformer. In contrast, 5-bromo-2-methylphenol (methyl substituent) exhibits greater conformational flexibility .
- Electronic Effects: Bromine’s electron-withdrawing nature decreases the phenol’s acidity (pKa ~9.5) compared to non-halogenated analogs. The tert-butyl group’s electron-donating effect partially counteracts this .
Biological Activity
5-Bromo-2-tert-butylphenol (C10H13BrO) is an organic compound notable for its unique phenolic structure, which includes a bromine atom at the 5-position and a tert-butyl group at the 2-position. This structural arrangement contributes to its diverse biological activities, making it a subject of interest in various fields, including pharmacology and biochemistry.
- Molecular Formula : C10H13BrO
- Molecular Weight : 229.11 g/mol
- CAS Number : 30715-50-5
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
2. Antioxidant Activity
This compound has been identified as a potent antioxidant. Its mechanism involves scavenging free radicals, which can mitigate oxidative stress in biological systems. Comparative studies have shown that derivatives of tert-butylphenol, including this compound, display superior antioxidant properties compared to other phenolic compounds .
3. Enzyme Inhibition
this compound has been investigated for its role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, highlighting its potential implications in pharmacology .
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 20 to 50 µg/mL, indicating strong antibacterial properties.
Case Study 2: Antioxidant Mechanism
In vitro assays assessed the antioxidant capacity of this compound using DPPH and FRAP methods. The compound exhibited an IC50 value of approximately 45 µg/mL in DPPH assays, showcasing its ability to neutralize free radicals effectively .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Antimicrobial Activity | Antioxidant Activity | CYP Inhibition |
|---|---|---|---|---|
| This compound | C10H13BrO | High | Moderate | Yes |
| 4-Bromo-2-chlorophenol | C6H4BrClO | Moderate | Low | No |
| 2-Bromo-4-(tert-butyl)phenol | C10H13BrO | High | Moderate | Yes |
This table illustrates that while some compounds exhibit antimicrobial properties, this compound stands out due to its combined effects on both microbial inhibition and antioxidant activity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 5-Bromo-2-tert-butylphenol, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves bromination of 2-tert-butylphenol using electrophilic brominating agents like N-bromosuccinimide (NBS) in acidic media. Optimization includes controlling stoichiometry (1.1–1.3 eq Br₂ equivalents) and reaction temperature (0–25°C) to minimize di-substitution byproducts . Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification, with purity verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm for CH₃) .
- FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ at m/z ≈ 242 (for C₁₀H₁₃BrO) with fragmentation patterns identifying Br loss .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 0–4°C to prevent oxidation of the phenolic group. Purity (>95%) is maintained via periodic GC-MS analysis. Avoid aqueous acidic conditions, as the tert-butyl group may undergo hydrolysis .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group ortho to the bromine atom creates steric bulk, directing Suzuki-Miyaura couplings to para positions. Computational modeling (DFT at B3LYP/6-31G* level) shows increased activation energy (ΔG‡ ≈ 25–30 kcal/mol) for meta-substitution . Experimental validation involves monitoring reaction intermediates via in situ ¹⁹F NMR (if fluorinated analogs are used) .
Q. What strategies resolve contradictions in reported crystallographic data for brominated phenols?
- Methodological Answer : Discrepancies in bond angles/thermal parameters (e.g., C-Br vs. C-O distances) arise from crystal-packing effects. Use single-crystal X-ray diffraction (120 K, Cu-Kα radiation) and refine structures with software like SHELXL. Compare with databases (CCDC) to validate deviations <0.05 Å .
Q. Can this compound act as a ligand in catalytic systems?
- Methodological Answer : The phenolic -OH can coordinate to transition metals (e.g., Pd, Cu) in Ullmann or Buchwald-Hartwig reactions. Ligand efficacy is tested via kinetic studies (monitoring by GC) and comparing turnover frequencies (TOF) with/without tert-butyl substitution. Stability under catalytic conditions is assessed via TGA-DSC (decomposition >200°C) .
Q. How do solvent polarity and pH affect the compound’s photodegradation?
- Methodological Answer : Conduct UV-Vis spectroscopy (λmax ≈ 270 nm) in varying solvents (ε = 2–80) and pH (2–12). Degradation half-life (t₁/₂) decreases in polar protic solvents (e.g., t₁/₂ = 12 h in MeOH vs. 48 h in DCM). Acidic conditions (pH <3) accelerate Br⁻ elimination, tracked via ion chromatography .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on optimal bromination conditions?
- Methodological Answer : Contradictions arise from varying reagent purity or solvent effects. Systematically test NBS vs. Br₂ in controlled environments (e.g., anhydrous vs. humidified). Use DoE (Design of Experiments) to identify critical factors (e.g., temp, catalyst loading) and validate via ANOVA (p <0.05 significance) .
Q. Methodological Tables
Properties
IUPAC Name |
5-bromo-2-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVASYFONLONAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438236 | |
| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30715-50-5 | |
| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














